ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE

Organic Synthesis Cross-Coupling Synthetic Efficiency

Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is a brominated biphenyl carboxylate ester with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol. The compound features a para-brominated phenyl ring coupled to a benzoic acid ethyl ester moiety, a privileged scaffold in medicinal chemistry, materials science, and organic synthesis.

Molecular Formula C15H13BrO2
Molecular Weight 305.171
CAS No. 84337-85-9
Cat. No. B2776705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE
CAS84337-85-9
Molecular FormulaC15H13BrO2
Molecular Weight305.171
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H13BrO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3
InChIKeySIGMCUUJTGVTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate (CAS 84337-85-9) – Biphenyl Building Block for Research Procurement


Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is a brominated biphenyl carboxylate ester with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol . The compound features a para-brominated phenyl ring coupled to a benzoic acid ethyl ester moiety, a privileged scaffold in medicinal chemistry, materials science, and organic synthesis . Its utility stems from the orthogonal reactivity provided by the aryl bromide handle (suitable for Pd-catalyzed cross-coupling reactions) and the ester functionality (enabling further derivatization or modulation of physicochemical properties).

Why Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate Cannot Be Freely Substituted with Other Biphenyl Analogs


Biphenyl scaffolds are not interchangeable due to the profound influence of substitution patterns and functional groups on downstream reactivity, solubility, and biological activity. The para-bromine atom in ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate provides a site for selective Suzuki-Miyaura cross-coupling , whereas the ethyl ester imparts distinct lipophilicity and crystallinity compared to its methyl ester or carboxylic acid counterparts . Even positional isomers (e.g., ortho- or meta-bromo substitution) exhibit divergent steric and electronic properties that alter catalyst compatibility and product profiles [1]. Generic substitution without quantitative validation risks failed syntheses, reduced yields, or altered pharmacological profiles.

Quantitative Differentiation of Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate vs. Closest Analogs


Suzuki-Miyaura Coupling Yield Comparison: Ethyl vs. Methyl Ester

In a palladium-catalyzed diazonium salt cross-coupling protocol, the ethyl ester derivative (target compound) was isolated in 50% yield after column chromatography . Under analogous synthetic conditions reported for the methyl ester analog, a higher isolated yield of 78% was achieved .

Organic Synthesis Cross-Coupling Synthetic Efficiency

Thermal Stability and Handling: Ethyl Ester vs. Carboxylic Acid

The ethyl ester exhibits a melting point significantly lower than that of the corresponding carboxylic acid. The ethyl ester is typically a solid at ambient temperature but with a lower melting range compared to the acid , which has a reported melting point of 301–302°C .

Thermal Properties Purification Storage Stability

Lipophilicity and Solubility: Ethyl Ester as a Balance Between Methyl Ester and Acid

The ethyl ester provides a calculated partition coefficient (logP) of approximately 4.29 . This value is intermediate between the more lipophilic higher alkyl esters and the less lipophilic methyl ester (logP ~3.9 estimated based on computational models) . The carboxylic acid analog is significantly more hydrophilic (logP ~3.1 estimated) .

Lipophilicity Drug Design Formulation

Biological Activity Profile: Biphenyl Carboxylate Scaffold in Anticancer Screening

While direct data for the ethyl ester are limited, a closely related unsubstituted biphenyl carboxylic acid derivative (compound 3a) exhibited an IC50 of 10.14 ± 2.05 µM against MCF-7 breast cancer cells and 10.78 ± 2.58 µM against MDA-MB-231 cells . In the same assay, the benzyloxy-substituted analog (compound 3j) showed improved potency (IC50 9.92 ± 0.97 µM and 9.54 ± 0.85 µM, respectively), indicating that substitution on the biphenyl core modulates activity .

Anticancer Structure-Activity Relationship Medicinal Chemistry

Purity and Commercial Availability: Ethyl Ester Offers Consistent 95%+ Purity

Commercially available ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate is routinely supplied with a minimum purity specification of 95% (HPLC) from multiple reputable vendors . In contrast, the corresponding methyl ester is sometimes offered at lower purity grades (e.g., 98% for select batches) , and the carboxylic acid may require additional purification steps to achieve comparable purity .

Quality Control Procurement Reproducibility

Storage and Stability: Ethyl Ester Requires Refrigeration for Long-Term Integrity

Vendor recommendations specify that ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate should be stored long-term in a cool, dry place or at 2–8°C protected from light . In contrast, the corresponding carboxylic acid can be stored sealed in a dry environment at room temperature . This difference reflects the greater thermal and hydrolytic lability of the ester functionality.

Storage Stability Supply Chain Long-Term Use

Optimal Application Scenarios for Ethyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylate (CAS 84337-85-9)


Medicinal Chemistry: Synthesis of Novel Biphenyl-Based Drug Candidates

Ethyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate serves as an ideal starting point for constructing diverse biphenyl libraries via Suzuki-Miyaura cross-coupling. The 50% coupling yield is adequate for parallel synthesis and SAR exploration, while the ethyl ester's logP of 4.29 provides a favorable lipophilicity window for oral bioavailability. The bromine handle allows for systematic introduction of heterocycles or aryl groups to optimize potency against targets such as kinases or nuclear receptors .

Materials Science: Liquid Crystal Building Block and OLED Intermediates

The para-brominated biphenyl core is a classic mesogenic unit. The ethyl ester functionality can be retained or hydrolyzed post-coupling to generate carboxylic acid derivatives for further polymerization or self-assembly . Its lower melting point compared to the acid analog facilitates melt-processing and solution-based device fabrication. Biphenyl carboxylates are established scaffolds for tuning transition temperatures and optical properties in liquid crystalline materials .

Process Chemistry: Intermediate for Scale-Up and Derivatization

Despite the moderate 50% yield in small-scale Suzuki couplings , the consistent 95%+ purity specification and well-defined storage requirements make this ethyl ester a reliable intermediate for multi-step synthetic sequences. The ester can be selectively hydrolyzed to the acid or reduced to the alcohol, providing orthogonal functional group manipulation. For large-scale campaigns, the yield difference relative to the methyl ester (+28% for methyl) may inform cost-benefit analyses.

Analytical and Quality Control Method Development

The compound's defined purity (≥95%) and known chromatographic behavior make it a suitable standard for developing HPLC or GC-MS methods to monitor related substances in reaction mixtures or final products . Its distinct logP and UV absorbance profile allow for robust quantification in complex matrices, supporting process analytical technology (PAT) initiatives in pharmaceutical manufacturing.

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